molecular formula C11H18N2O B15058030 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine

5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine

Cat. No.: B15058030
M. Wt: 194.27 g/mol
InChI Key: SRQCEGFXIIZCEX-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is characterized by a tetrahydrobenzooxazole core, a privileged scaffold in the development of biologically active molecules. Compounds based on this structure have been investigated as novel potent inhibitors of Mycobacterium tuberculosis pantothenate synthetase, presenting a promising avenue for the development of new antitubercular therapeutics . The isoxazole and benzo-fused oxazole heterocycles are known to exhibit a wide spectrum of pharmacological activities, which include antimicrobial, anticancer, and anti-inflammatory properties, making them valuable templates in lead optimization programs . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can rely on the high quality and consistency of this compound to support their investigations in early-stage drug discovery and chemical biology.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

5-tert-butyl-4,5,6,7-tetrahydro-1,3-benzoxazol-2-amine

InChI

InChI=1S/C11H18N2O/c1-11(2,3)7-4-5-9-8(6-7)13-10(12)14-9/h7H,4-6H2,1-3H3,(H2,12,13)

InChI Key

SRQCEGFXIIZCEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)N=C(O2)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Ketoamide Derivatives

A foundational route involves the cyclocondensation of β-ketoamide precursors to form the oxazole ring. Starting with a 5-tert-butylcyclohexenone derivative, reaction with cyanamide or urea under acidic conditions facilitates cyclization. For example, treatment of 5-tert-butyl-2-cyclohexen-1-one with cyanamide in the presence of hydrochloric acid generates the oxazole ring via intramolecular dehydration. This method mirrors thiazole syntheses, where ketones react with thioamides, but substitutes sulfur with oxygen. The amine at position 2 arises directly from the cyanamide precursor, ensuring regioselectivity.

Key conditions include:

  • Solvent : Isopropyl alcohol (IPA) or acetonitrile.
  • Catalyst : Concentrated HCl or Lewis acids (e.g., ZnCl₂).
  • Temperature : Reflux (80–100°C).
    Yields for analogous reactions range from 60–85%, though specific data for this compound remains unpublished.

[3+2] Cycloaddition Approaches

The [3+2] cycloaddition of nitrile oxides with cyclohexene derivatives offers a regioselective pathway. For instance, in situ generation of a nitrile oxide from 5-tert-butylcyclohexenehydroximoyl chloride reacts with acetylene equivalents to form the isoxazole intermediate, which is subsequently reduced to the tetrahydrobenzooxazole. While this method primarily yields isoxazoles, hydrogenation under palladium catalysis (H₂, Pd/C) saturates the ring without affecting the oxazole.

Notable advantages include:

  • Regioselectivity : Controlled by dipolarophile electronics.
  • Functional Group Tolerance : Tert-butyl groups remain stable under reaction conditions.
    Ultrasound irradiation, as demonstrated in isoxazole syntheses, could enhance reaction rates and yields.

Reductive Amination and Ring Closure

Reductive amination introduces the 2-amine group post-cyclization. Starting with 5-tert-butyl-4,5,6,7-tetrahydrobenzo[d]oxazol-2-one, catalytic hydrogenation (e.g., Ra-Ni, H₂) or borane-mediated reduction yields the amine. This two-step approach separates ring formation and functionalization, allowing modular optimization.

Case Study :

  • Oxazolone Synthesis : Cyclohexenone reacts with ethyl cyanoacetate under Knoevenagel conditions to form the oxazolone.
  • Reduction : Sodium borohydride in methanol reduces the ketone to an alcohol, followed by amination via the Curtius rearrangement.
    This method achieves ~70% overall yield in analogous compounds.

Ionic Liquid-Mediated Synthesis

Eco-friendly ionic liquids (ILs) like [BMIM]BF₄ accelerate cyclization while improving yields. Dissolving 5-tert-butylcyclohexenone and hydroxylamine hydrochloride in [BMIM]BF₄ at 60°C induces cyclodehydration to form the oxazole ring. ILs enhance reaction kinetics through polar interactions and are recyclable for 3–5 cycles without significant yield loss.

Advantages :

  • Sustainability : Eliminates volatile organic solvents.
  • Efficiency : Reactions complete in 2–4 hours vs. 12+ hours conventionally.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Range Key Advantages
Cyclocondensation HCl/IPA, reflux 60–85% Direct amine incorporation
[3+2] Cycloaddition Ultrasound, RT 50–75% Regioselective, scalable
Reductive Amination Ra-Ni, H₂, 40°C 65–70% Modular functionalization
Ionic Liquid-Mediated [BMIM]BF₄, 60°C 70–90% Eco-friendly, recyclable catalysts

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications .

Scientific Research Applications

5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine involves its interaction with specific molecular targets. For example, its derivatives may inhibit enzymes or interact with cellular receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and derivative used .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight Key Properties/Activities
Target Compound Oxazole 5-tert-Butyl C₁₁H₁₈N₂O* ~194.27* N/A (Data limited)
6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine Thiazole 6-tert-Butyl C₁₁H₁₈N₂S 210.34 Storage: Dark, inert atmosphere
6-(Tert-pentyl)-...thiazol-2-amine hydrochloride Thiazole 6-tert-Pentyl C₁₂H₂₁N₂S·HCl 260.83 Enhanced solubility (hydrochloride)
5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine Oxazole/Thiazole 5-tert-Butyl, thioether C₁₁H₁₅N₃OS₂ 269.39 Higher molecular weight (thioether)

*Estimated based on thiazole analogue (C₁₁H₁₈N₂S, MW 210.34) with oxygen replacing sulfur.

Biological Activity

5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine is an organic compound with a unique tetrahydrobenzo[d]oxazole ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties. This article explores the biological activity of this compound, synthesizing data from diverse sources.

The molecular formula of 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine is C12H17N3OC_{12}H_{17}N_3O, with a molecular weight of 194.27 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which can significantly affect its bioavailability and interaction with biological membranes.

Biological Activity Overview

Research indicates that compounds related to 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine exhibit various biological activities. While specific studies on this compound may be limited, similar compounds have shown significant antibacterial potency and potential therapeutic applications.

Antibacterial Activity

Several studies have explored the antibacterial effects of compounds structurally similar to 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine. For instance:

  • Benzothiazole Derivatives : These derivatives demonstrated good antibacterial potency against various Gram-positive and Gram-negative pathogens. The Minimum Inhibitory Concentration (MIC) values were reported as low as 0.008 μg/mL for certain derivatives against Streptococcus pneumoniae and Staphylococcus aureus .
  • Mechanism of Action : The antibacterial activity is often attributed to the ability of these compounds to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV. For example, a derivative similar to 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine showed an IC50 value of 12 μM against E. coli DNA gyrase .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key features influencing activity include:

  • Substituents : Larger lipophilic groups at specific positions on the ring structure tend to enhance activity.
  • Binding Affinity : The presence of hydrogen bond donors and acceptors significantly influences binding affinity to biological targets.

Case Study 1: Antimicrobial Evaluation

A study evaluated several derivatives of tetrahydrobenzo[d]oxazole for their antimicrobial properties. Compounds were tested against a panel of pathogens with varying success rates:

Compound NameMIC (μg/mL)Target Pathogen
Compound A0.008S. pneumoniae
Compound B0.03Staphylococcus aureus
Compound C0.06Streptococcus pyogenes

This study highlighted the potential for developing new antibiotics based on the structural framework of 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine .

Case Study 2: Anticancer Properties

Another research focus has been on the anticancer potential of similar compounds. In vitro studies indicated that certain derivatives could inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and apoptosis.

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